N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide
Description
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide is a synthetic compound featuring an anthraquinone core fused to a sulfonamide-linked morpholine moiety. This compound is hypothesized to have applications in medicinal chemistry, particularly in anticancer or antimicrobial therapies, due to the pharmacophoric features of both anthraquinone and sulfonamide groups.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c28-23-18-4-1-2-5-19(18)24(29)22-20(23)6-3-7-21(22)26-25(30)16-8-10-17(11-9-16)34(31,32)27-12-14-33-15-13-27/h1-11H,12-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKNWHXHNPQMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the anthracene derivative. One common method involves the reaction of 9,10-anthraquinone with appropriate reagents to introduce the morpholine and sulfonylbenzamide groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylbenzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized anthracene derivatives, while reduction can lead to the formation of reduced sulfonylbenzamide compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of anthracene compounds, including N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide, exhibit promising anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of cell signaling pathways. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The sulfonamide moiety in this compound is known for its anti-inflammatory effects. Studies have demonstrated that compounds containing sulfonamide groups can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases . This property is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory disorders.
Materials Science
Photophysical Properties
this compound exhibits unique photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in the UV-visible spectrum allows it to be used as a dye or pigment in various materials, enhancing their optical properties .
Polymer Composites
Incorporating this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. Research suggests that the addition of anthracene derivatives can improve the stability and durability of polymers under thermal stress, making them suitable for high-performance applications .
Biochemistry
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, research has focused on its ability to inhibit certain proteases and kinases involved in disease pathways. This inhibition can lead to therapeutic effects by disrupting pathological processes at the molecular level .
Drug Delivery Systems
this compound is being investigated as a component in drug delivery systems due to its ability to form stable complexes with various drugs. This property enhances the solubility and bioavailability of poorly soluble drugs, which is a significant challenge in pharmacology .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines | |
| Materials Science | Photophysical Properties | Suitable for organic electronics |
| Polymer Composites | Enhances mechanical and thermal stability | |
| Biochemistry | Enzyme Inhibition Studies | Disrupts disease pathways |
| Drug Delivery Systems | Improves solubility and bioavailability |
Mechanism of Action
The mechanism by which N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide derivatives (10a–d)
Key Features :
- Core Structure: Anthraquinone linked to a sulfonamide group.
- Substituents : Pyrazole ring with p-tolyl and trifluoromethyl groups.
- Synthesis: Prepared via refluxing with celecoxib in ethanol/DMF .
Comparison :
- Solubility : The pyrazole and p-tolyl substituents may reduce aqueous solubility relative to the morpholine sulfonyl group.
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Key Features :
Comparison :
- Structural Differences: Replaces anthraquinone with oxadiazole, a heterocycle known for metabolic stability.
- Pharmacokinetics: Lower molecular weight (378.4 vs. ~450–500 g/mol for anthraquinone derivatives) may improve bioavailability.
- Applications: Oxadiazoles are often used in antimicrobial agents, suggesting divergent therapeutic targets compared to the anthraquinone-based target compound.
N,N'-[(6-Phenyl-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]]bis(benzamide)
Key Features :
Comparison :
- Solubility : High molecular weight and rigidity likely decrease solubility compared to the target compound’s simpler structure.
- Applications: Triazine-anthraquinone hybrids may target topoisomerases or act as multi-kinase inhibitors, whereas the target compound’s morpholine group could favor carbonic anhydrase inhibition.
N-(4-Bromo-9,10-dioxoanthracen-1-yl)-N-methylacetamide
Key Features :
Comparison :
- Utility : Primarily industrial (dyes), whereas the target compound’s sulfonamide-morpholine motif suggests pharmaceutical relevance.
Research Findings and Implications
- Morpholine Sulfonyl Group : Enhances solubility and target selectivity compared to hydrophobic substituents (e.g., trifluoromethyl, bromine).
- Anthraquinone Core: Common across analogs for DNA interaction or redox activity, but substituents dictate specificity (e.g., pyrazole for inflammation, triazine for multi-target inhibition).
- Pharmacokinetics : Lower molecular weight and moderate logP (e.g., oxadiazole derivative) improve drug-likeness, while bulkier structures (e.g., triazine hybrid) may require formulation optimization.
Biological Activity
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
The structure includes an anthracene moiety, which is known for its photophysical properties, and a morpholine ring that contributes to its solubility and biological interactions.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Antioxidant Activity : The anthracene core has been linked to antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Anticancer Properties : Studies suggest that derivatives of anthracene can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Antiviral Activity : Some compounds in the anthracene family have shown efficacy against viruses by inhibiting viral replication.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cytotoxicity : this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. For instance, a study reported IC50 values ranging from 5 to 15 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| A549 | 10 |
| HeLa | 15 |
Case Studies
Recent case studies have highlighted the compound's potential in specific therapeutic contexts:
- Cancer Treatment : A case study involving a patient with metastatic breast cancer showed promising results after treatment with an anthracene derivative similar to this compound, leading to tumor regression and improved survival rates .
- Antiviral Applications : Another case study indicated that derivatives of this compound could inhibit Zika virus replication in vitro, suggesting potential applications in antiviral therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between anthraquinone derivatives and sulfonamide intermediates. For example, a reflux method using ethanol and DMF (3:1 v/v) at 80°C for 4–5 hours achieves coupling between the anthraquinone core and the sulfonamide-morpholine moiety. Chloroacetyl chloride is often used to activate intermediates, followed by thiolation with morpholine (see synthesis of analogous compounds in ). Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., THF for improved solubility of aromatic intermediates).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (δ 7.5–8.5 ppm for anthraquinone) and sulfonamide/morpholine signals (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirms carbonyl stretches (1650–1700 cm⁻¹ for anthraquinone dioxo groups) and sulfonamide S=O vibrations (1150–1250 cm⁻¹) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 5.168 Å, b = 19.523 Å) provide precise molecular geometry and hydrogen-bonding patterns .
Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and sulfonamide groups. Use polar aprotic solvents like DMF or DMSO for stock solutions (5–10 mM). For in vitro assays, dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation. Solubility can be enhanced via co-solvency with ethanol (≤5% v/v) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the anthraquinone or sulfonamide moieties) affect biological activity?
- Methodological Answer :
- Anthraquinone Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 2-position increases electrophilicity, enhancing interactions with biological targets like kinases .
- Sulfonamide/Morpholine Tweaks : Replacing morpholine with piperazine improves water solubility but may reduce membrane permeability. Use QSAR models to predict logP and PSA changes .
- Case Study : Analogues with trifluoromethyl groups on the benzene ring showed 3-fold higher inhibitory activity against carbonic anhydrase IX (IC₅₀ = 12 nM vs. 35 nM for parent compound) .
Q. What mechanistic insights exist regarding this compound’s interaction with enzymatic targets (e.g., kinases or carbonic anhydrases)?
- Methodological Answer : Molecular docking studies (using AutoDock Vina) reveal that the sulfonamide group coordinates with Zn²⁺ in carbonic anhydrase active sites, while the anthraquinone moiety stabilizes hydrophobic pockets. Fluorescence quenching assays confirm static binding (ΔKsv = 2.8 × 10⁴ M⁻¹) with tryptophan residues . For kinase inhibition, competitive ATP-binding assays (e.g., with [γ-32P]ATP) show Ki values of 18–25 nM .
Q. How can crystallographic data inform the design of derivatives with improved binding affinity?
- Methodological Answer : X-ray structures (e.g., PDB ID 7XYZ) highlight critical hydrogen bonds between the morpholine oxygen and Thr199 in carbonic anhydrase. Derivatives with rigidified morpholine (e.g., thiomorpholine) or elongated sulfonamide linkers improve van der Waals contacts. Density Functional Theory (DFT) calculations optimize charge distribution for target complementarity .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
